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Compound of Interest

Compound Name:
(4,6-Dimethoxypyrimidin-2-

yl)cyanamide

CAS No.: 102739-42-4

Cat. No.: B14078485

Get Quote

Executive Summary
(4,6-Dimethoxypyrimidin-2-yl)cyanamide (CAS: 102739-42-4), often abbreviated in

metabolic studies as CDPM, is a functionalized pyrimidine derivative.[1] It primarily serves as a

degradation product and environmental metabolite of high-potency sulfonylurea herbicides

(e.g., Propylisulfuron, Azimsulfuron). For drug development and agrochemical researchers, this

compound represents a critical "fingerprint" molecule for tracking hydrolytic stability and

environmental fate. Structurally, it features an acidic cyanamide moiety attached to the

electron-rich 4,6-dimethoxypyrimidine core, exhibiting unique tautomeric behavior and reactivity

profiles distinct from its parent amine.
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Parameter Technical Specification

Chemical Name (4,6-Dimethoxypyrimidin-2-yl)cyanamide

Synonyms
2-Cyanoamino-4,6-dimethoxypyrimidine; CDPM;

N-(4,6-dimethoxypyrimidin-2-yl)cyanamide

CAS Number 102739-42-4

Molecular Formula C₇H₈N₄O₂

Molecular Weight 180.16 g/mol

InChI Key NIFWDEYDGSTTOM-UHFFFAOYSA-N

SMILES COc1cc(OC)nc(NC#N)n1

Electronic Structure & Tautomerism
The reactivity of (4,6-Dimethoxypyrimidin-2-yl)cyanamide is governed by a tautomeric

equilibrium between the amino-nitrile form and the carbodiimide form. While the amino-nitrile

form predominates in the solid state and neutral solution due to resonance stabilization from

the pyrimidine ring, the carbodiimide form is the reactive species in nucleophilic additions.

Form A (Amino-Nitrile):Py-NH-C≡N (Stable, acidic proton)

Form B (Carbodiimide):Py-N=C=NH (Reactive electrophile)

The 4,6-dimethoxy substitution pattern exerts a strong electron-donating effect (+M effect) on

the pyrimidine ring, increasing the electron density at the N1/N3 positions. This makes the

exocyclic nitrogen less nucleophilic compared to unsubstituted pyrimidines, but the cyano

group significantly increases the acidity of the N-H proton (predicted pKa ~7.5–8.5), allowing

for salt formation under mild basic conditions.
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Property Value / Characteristic Contextual Note

Physical State
White to off-white crystalline

solid

Hygroscopic tendencies

observed in similar

cyanamides.

Solubility
Moderate in polar organics

(DMSO, MeOH)

Low water solubility in neutral

form; highly soluble as a salt

(pH > 9).

Acidity (pKa) ~7.8 (Predicted)

The cyano group acts as an

electron sink, stabilizing the

conjugate base.

Stability
Hydrolytically unstable at

extremes of pH

Hydrolyzes to urea derivatives

in strong acid/base.

Melting Point >180°C (Decomposes)

Decomposition often leads to

polymerization or reversion to

the amine.

Synthetic Pathways & Manufacturing[4]
For researchers requiring high-purity standards for metabolic tracking, the synthesis does not

follow the industrial route of the parent sulfonylurea. Instead, a Von Braun-type reaction using

the parent amine is the standard protocol.

Laboratory Synthesis Protocol (Reference Standard)
Objective: Synthesis of (4,6-Dimethoxypyrimidin-2-yl)cyanamide from 2-Amino-4,6-

dimethoxypyrimidine (ADMP).

Reagents:

2-Amino-4,6-dimethoxypyrimidine (ADMP)[2][3][4][5][6][7]

Cyanogen Bromide (BrCN)

Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
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Solvent: Anhydrous THF or Acetonitrile

Step-by-Step Methodology:

Activation: Dissolve ADMP (1.0 eq) in anhydrous THF under inert atmosphere (N₂).

Deprotonation: Cool to 0°C and add NaH (1.1 eq) portion-wise. Stir for 30 minutes until H₂

evolution ceases. Mechanism: Formation of the pyrimidinyl anion.

Cyanation: Add Cyanogen Bromide (1.1 eq) dropwise as a solution in THF. Maintain

temperature <5°C to prevent polymerization.

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile

phase: EtOAc/Hexane).

Quench & Isolation: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[6][8]

Purification: The crude residue is often recrystallized from Ethanol/Water to yield the pure

cyanamide.

Visualization: Synthesis & Reactivity Logic
The following diagram illustrates the synthesis of the cyanamide and its subsequent hydrolytic

degradation, which mimics environmental weathering.
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Caption: Synthetic pathway from ADMP to CDPM and subsequent hydrolytic degradation to the

urea metabolite (UDPM).
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Applications in Drug & Agrochemical
Development[9]
Metabolic Fate Mapping
In the development of sulfonylurea herbicides (e.g., Propylisulfuron), (4,6-
Dimethoxypyrimidin-2-yl)cyanamide is a key "marker metabolite."

Pathway: Sulfonylurea bridge cleavage

Sulfonamide + (4,6-Dimethoxypyrimidin-2-yl)cyanamide.

Significance: Detection of this compound in soil or water samples indicates the breakdown of

the active herbicidal agent. It is often tracked in regulatory submission packages

(EPA/EFSA) to define the environmental half-life of the parent molecule.

Building Block for Heterocycles
The cyanamide moiety is a versatile 1,3-electrophile/nucleophile equivalent. It can be used to

synthesize:

Fused Triazines: Reaction with amidines or guanidines.

Imidazoles: Cyclization with

-haloketones.

N-Cyano-isoureas: Reaction with alcohols, serving as potent acylating agents.

Analytical Characterization
For researchers validating the identity of this compound, the following spectral fingerprints are

diagnostic.
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Method Diagnostic Signal Interpretation

IR Spectroscopy 2150–2200 cm⁻¹ (Strong)

Characteristic C≡N stretching

vibration. This band

distinguishes the cyanamide

from the parent amine or urea.

¹H NMR (DMSO-d₆) ~3.8–3.9 ppm (s, 6H) Methoxy protons (-OCH₃).

~5.8–6.0 ppm (s, 1H) Pyrimidine C5-H proton.

~10–12 ppm (br s, 1H)
Acidic N-H proton

(exchangeable with D₂O).

LC-MS (ESI-) [M-H]⁻ = 179.1

Negative mode is preferred

due to the acidity of the

cyanamide proton.

Safety & Handling (MSDS Highlights)
Hazard Classification: Irritant (Skin/Eye). Potential acute toxicity if swallowed (analogous to

cyanamide derivatives).[9]

Storage: Store at -20°C under inert gas. The compound is hygroscopic and may slowly

hydrolyze to the urea if exposed to atmospheric moisture.

Incompatibility: Strong oxidizing agents, strong acids (induces hydrolysis), and strong bases

(forms salts).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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